What is Valproic acid-d6 and its chemical structure
What is Valproic acid-d6 and its chemical structure
An In-depth Technical Guide to Valproic Acid-d6
Introduction
Valproic acid-d6 (VPA-d6) is the deuterated form of Valproic acid (VPA), a well-established pharmaceutical compound used in the treatment of epilepsy, bipolar disorder, and for the prevention of migraine headaches.[1][2][3][4] VPA is a short-chain fatty acid that functions as an anticonvulsant and mood stabilizer.[3][5] Valproic acid-d6 is primarily utilized in research and clinical settings as an internal standard for the precise quantification of Valproic acid in biological samples.[6][7][8] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule that is chemically identical to VPA but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry-based analytical techniques, thereby improving the accuracy and reliability of quantitative measurements.[8][9]
Chemical Structure and Properties
Valproic acid-d6 is structurally identical to Valproic acid, with the exception that the six hydrogen atoms on the two terminal methyl groups of the propyl chains are replaced by six deuterium atoms.[8][10] This isotopic labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight.
The IUPAC name for Valproic acid-d6 is 5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid.[10][11]
Physicochemical Properties
The key quantitative data for Valproic acid-d6 and its parent compound are summarized below for easy comparison.
| Property | Valproic Acid-d6 | Valproic Acid (Parent Compound) |
| CAS Number | 87745-18-4[1][10][12][13] | 99-66-1[10][14] |
| Molecular Formula | C₈H₁₀D₆O₂[2][12][13] | C₈H₁₆O₂[14] |
| Molecular Weight | 150.25 g/mol [2][12][13][14] | 144.21 g/mol [14] |
| Accurate Mass | 150.1527[10][11] | Not Available |
| Purity | ≥98%[13] or >95% (GC)[10] | Not Applicable |
| Synonyms | VPA-d6; 2-Propylpentanoic acid-d6[1] | VPA; 2-Propylpentanoic Acid[2] |
| InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3[8][10] | Not Available |
| SMILES | O=C(O)C(CCC([2H])([2H])[2H])CCC([2H])([2H])[2H][8] | CCCC(CCC)C(=O)O |
Core Applications in Research
The primary application of Valproic acid-d6 is as an internal standard in bioanalytical methods, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[8][15] Its use is critical for accurately quantifying Valproic acid levels in complex biological matrices such as blood, plasma, or serum.[6][7] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), VPA-d6 is added to samples at a known concentration.[1][6] Because it behaves almost identically to the non-labeled VPA during sample preparation (e.g., extraction, derivatization) and chromatographic separation, it can effectively compensate for variations in sample processing and instrument response, leading to highly precise and accurate measurements.[7][8]
Experimental Protocols
Protocol: Quantification of Valproic Acid in Whole Blood by LC-MS/MS
This section details a representative protocol for the determination of Valproic acid in whole blood samples using Valproic acid-d6 as an internal standard, based on methodologies found in forensic and clinical literature.[6][7]
1. Materials and Reagents:
-
Valproic acid sodium salt (VPA) standard
-
Valproic acid-d6 (VPA-d6) internal standard (IS)[6]
-
Acetonitrile (LC-MS grade)[6]
-
Methanol (LC-MS grade)[6]
-
Formic acid[6]
-
Ammonium formate[6]
-
Ultrapure water[6]
2. Preparation of Solutions:
-
VPA Stock Solution: Prepare a stock solution of VPA in methanol.
-
Internal Standard Working Solution: Prepare a working solution of VPA-d6 at a concentration of 20 µg/mL in methanol.[6]
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of whole blood into a microcentrifuge vial.[6]
-
Add 20 µL of the VPA-d6 internal standard working solution to the blood sample.[6]
-
Add 400 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture thoroughly to ensure complete mixing and precipitation.
-
Centrifuge the vial at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[6]
-
Column: Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or similar reversed-phase column.[6]
-
Column Temperature: 45°C.[6]
-
Mobile Phase A: Water with ammonium formate and formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 85-95% B) to elute the analytes, hold for a short period, and then return to initial conditions for column equilibration.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (TQMS).[6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM). The following transitions are typically monitored:
-
VPA: m/z 143 → 143[6]
-
VPA-d6 (IS): Corresponding transition for the deuterated standard.
-
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (VPA) to the internal standard (VPA-d6).
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of VPA and a fixed concentration of VPA-d6.
-
The concentration of VPA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualization
The following diagram illustrates the direct structural relationship between Valproic Acid and its deuterated analogue, Valproic Acid-d6, highlighting the specific sites of deuterium substitution.
Caption: Structural relationship between VPA and its deuterated form, VPA-d6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Valproic acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. glpbio.com [glpbio.com]
- 10. Valproic Acid-d6 | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 11. Valproic Acid-d6 | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scbt.com [scbt.com]
- 14. Valproic Acid-D6 | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]
- 15. seer.ufrgs.br [seer.ufrgs.br]
